4-(3,5-Difluorobenzyl)piperidin-4-ol
Description
4-(3,5-Difluorobenzyl)piperidin-4-ol is a fluorinated piperidine derivative characterized by a hydroxyl group at the 4-position of the piperidine ring and a 3,5-difluorobenzyl substituent. This structural motif combines the rigidity of the aromatic difluorobenzyl group with the hydrogen-bonding capability of the hydroxyl group, making it a candidate for pharmaceutical applications, particularly in targeting central nervous system (CNS) receptors or enzymes. The fluorine atoms enhance metabolic stability and influence lipophilicity, which is critical for blood-brain barrier penetration .
Properties
Molecular Formula |
C12H15F2NO |
|---|---|
Molecular Weight |
227.25 g/mol |
IUPAC Name |
4-[(3,5-difluorophenyl)methyl]piperidin-4-ol |
InChI |
InChI=1S/C12H15F2NO/c13-10-5-9(6-11(14)7-10)8-12(16)1-3-15-4-2-12/h5-7,15-16H,1-4,8H2 |
InChI Key |
RPCNXWCLMNTPHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1(CC2=CC(=CC(=C2)F)F)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-Difluorobenzyl)piperidin-4-ol typically involves the reaction of 3,5-difluorobenzyl chloride with piperidin-4-ol under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to reflux to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of 4-(3,5-Difluorobenzyl)piperidin-4-ol may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as chromatography and crystallization can further enhance the efficiency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(3,5-Difluorobenzyl)piperidin-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to modify the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of deoxygenated or modified aromatic compounds.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological targets such as enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, particularly as a precursor for the development of drugs targeting neurological disorders and infectious diseases.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-(3,5-Difluorobenzyl)piperidin-4-ol involves its interaction with specific molecular targets, such as receptors or enzymes, in biological systems. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. For example, piperidine derivatives have been shown to interact with the chemokine receptor CCR5, which plays a crucial role in the entry of HIV-1 into host cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 4-(3,5-Difluorobenzyl)piperidin-4-ol with structurally analogous piperidine derivatives, focusing on substituent effects, physicochemical properties, and pharmacological implications.
Key Observations :
Substituent Effects: Fluorine vs. Chlorine: Fluorine in 4-(3,5-Difluorobenzyl)piperidin-4-ol reduces toxicity risks compared to chlorinated analogs (e.g., 1-(3,4-Dichloro-benzyl)-piperidin-4-ol) while maintaining metabolic stability . Aromatic Substituents: The 3,5-difluorobenzyl group balances lipophilicity and electronic effects better than non-fluorinated (e.g., benzyl in ) or mono-fluorinated (e.g., 4-fluorophenyl in ) analogs .
Physicochemical Properties :
- logP and Solubility : The target compound’s logP (~2.1) is intermediate, favoring both membrane permeability and aqueous solubility. In contrast, tert-butoxy and phenylethyl groups in ’s compound increase logP, likely limiting CNS uptake .
Synthetic Routes :
- 4-(3,5-Difluorobenzyl)piperidin-4-ol may involve direct benzylation of piperidin-4-ol, whereas ’s compound requires protective-group chemistry (e.g., di-tert-butyl dicarbonate), complicating scalability .
Pharmacological Implications :
- The hydroxyl group in piperidin-4-ol derivatives enables hydrogen bonding with biological targets (e.g., enzymes, receptors), while fluorinated aromatic rings enhance target affinity through dipole interactions. This combination positions 4-(3,5-Difluorobenzyl)piperidin-4-ol as a versatile scaffold for CNS drug development .
Research Findings and Trends
- Toxicity Profile : Chlorinated analogs () show higher cytotoxicity in preclinical studies, likely due to reactive metabolites, whereas fluorine’s electronegativity mitigates such risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
